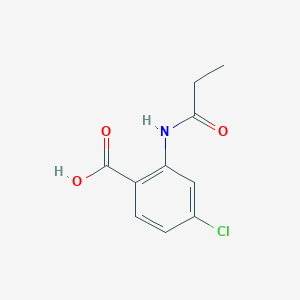

4-氯-2-(丙酰氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-2-(propanoylamino)benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3. It is a derivative of 4-Chlorobenzoic acid, which is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .

科学研究应用

-

Acidity Studies in Organic Chemistry

- In the field of organic chemistry, benzoic acid derivatives like “4-Chloro-2-(propanoylamino)benzoic acid” can be used to study the effects of substituents on acidity .

- The presence of electron-withdrawing or electron-releasing groups can affect the stability of a positively charged carbocation .

- For example, one could arrange compounds like 4-nitrobenzoic acid, 4-aminobenzoic acid, 4-chlorobenzoic acid, and benzoic acid in order of increasing acidity, and use the expected inductive effects of the substituents to determine the acidity .

-

Synthesis of Therapeutic SGLT2 Inhibitors

- Benzoic acid derivatives can also be key intermediates in the synthesis of therapeutic Sodium-glucose co-transporter-2 (SGLT2) inhibitors .

- For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- The preparation involves steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

-

Study of TMEM206 in Colorectal Cancer Cell Lines

- In the field of cancer research, benzoic acid derivatives like “4-Chloro-2-(propanoylamino)benzoic acid” could potentially be used in studies involving TMEM206, a protein that is functionally expressed in colorectal cancer cell lines .

- For instance, to mediate TMEM206 knockdown, cells have been transfected with a specific gene solution .

- The specific methods of application or experimental procedures would depend on the nature of the study and the specific goals of the researchers .

-

Synthesis of Antimicrobial and Cytotoxic Agents

- Benzoic acid derivatives, such as 4-aminobenzoic acid (PABA), have exhibited various biological activities .

- In one study, PABA was combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .

- The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .

- Some of the Schiff bases also exhibited notable cytotoxicity for the HepG2 cancer cell line .

-

Development of Therapeutic Agents

- PABA is a commonly used building block in pharmaceuticals and is great for the development of a wide range of novel molecules with potential medical applications .

- Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .

- PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study .

属性

IUPAC Name |

4-chloro-2-(propanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROIVUCRBDYZPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361752 |

Source

|

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(propanoylamino)benzoic acid | |

CAS RN |

274901-75-6 |

Source

|

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)